molecular formula C24H21N7 B1330919 Tris(2-benzimidazolylmethyl)amine CAS No. 64019-57-4

Tris(2-benzimidazolylmethyl)amine

Cat. No.: B1330919
CAS No.: 64019-57-4
M. Wt: 407.5 g/mol
InChI Key: YQIGEJHOYBUSLR-UHFFFAOYSA-N
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Description

Tris(2-benzimidazolylmethyl)amine is a polydentate ligand known for its ability to form stable complexes with various metal ions. This compound, with the molecular formula C24H21N7, is often used in coordination chemistry due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-benzimidazolylmethyl)amine is typically synthesized through the direct condensation of o-phenylenediamine with nitrilotriacetic acid . The reaction involves heating the reactants in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tris(2-benzimidazolylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tris(2-benzimidazolylmethyl)amine primarily involves its ability to chelate metal ions. The benzimidazole rings coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways, particularly those involving metalloproteins .

Comparison with Similar Compounds

  • Tris(2-aminoethyl)amine
  • Tris(4-formylphenyl)amine
  • Di-(2-picolyl)amine

Uniqueness: Tris(2-benzimidazolylmethyl)amine is unique due to its polydentate nature and the presence of benzimidazole rings, which provide strong coordination with metal ions. This makes it particularly useful in forming stable metal complexes and studying metal-ligand interactions .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGEJHOYBUSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347622
Record name 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64019-57-4
Record name 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-benzimidazolylmethyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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